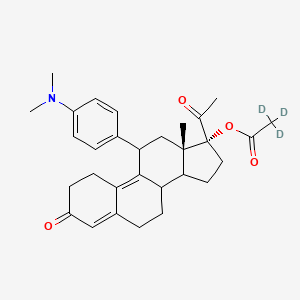
3,5,6,8-Tetrachloroacenaphthene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5,6,8-Tetrachloroacenaphthene is a chlorinated derivative of acenaphthene, a polycyclic aromatic hydrocarbon. It has the molecular formula C₁₂H₆Cl₄ and a molecular weight of 291.99 g/mol
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,6,8-Tetrachloroacenaphthene typically involves the chlorination of acenaphthene. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 3, 5, 6, and 8 positions. Common reagents used in this process include chlorine gas and a suitable solvent such as chloroform or carbon tetrachloride. The reaction is usually conducted at elevated temperatures to facilitate the chlorination process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale chlorination reactions similar to those used in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and distillation.
化学反应分析
Types of Reactions
3,5,6,8-Tetrachloroacenaphthene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully dechlorinated products.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dechlorinated acenaphthene derivatives .
科学研究应用
3,5,6,8-Tetrachloroacenaphthene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not currently used in clinical settings.
作用机制
The mechanism of action of 3,5,6,8-Tetrachloroacenaphthene involves its interaction with various molecular targets. In biological systems, it may interact with cellular components to induce polyploidy in plants. The exact molecular pathways and targets are still under investigation, but it is believed to affect DNA replication and cell division processes .
相似化合物的比较
Similar Compounds
Acenaphthene: The parent compound of 3,5,6,8-Tetrachloroacenaphthene, acenaphthene is a polycyclic aromatic hydrocarbon with different chemical properties due to the absence of chlorine atoms.
1,2,3,4-Tetrachloroacenaphthene: Another chlorinated derivative of acenaphthene, differing in the positions of chlorine atoms.
Uniqueness
This compound is unique due to its specific chlorination pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in certain research applications where other chlorinated acenaphthenes may not be as effective .
属性
CAS 编号 |
100125-35-7 |
|---|---|
分子式 |
C12H6Cl4 |
分子量 |
291.98 |
IUPAC 名称 |
3,5,6,8-tetrachloro-1,2-dihydroacenaphthylene |
InChI |
InChI=1S/C12H6Cl4/c13-7-3-9(15)12-10(16)4-8(14)6-2-1-5(7)11(6)12/h3-4H,1-2H2 |
InChI 键 |
RXLQNWOUJAYRDM-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C=C(C3=C2C1=C(C=C3Cl)Cl)Cl)Cl |
同义词 |
3,5,6,8-Tetrachloro-1,2-dihydroacenaphthylene |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![4-[(2,6-Dichlorophenyl)imino]tetrahydro-3-thiophenecarboxylic Acid Methyl Ester](/img/structure/B590528.png)
![3-Amino-4-(2-furanyl)-6,7,8,9,10,11-hexahydro-5H-cyclonona[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B590531.png)
